N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]thiophene-2-carboxamide
Description
The compound N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]thiophene-2-carboxamide features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a phenyl group. A thiophene-2-carboxamide moiety is attached via an ethyloxy linker at position 6 of the triazolopyridazine ring (Fig. 1).
Properties
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c24-18(14-7-4-12-26-14)19-10-11-25-16-9-8-15-20-21-17(23(15)22-16)13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSMBQVJNPFNQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Triazolopyridazine Core
The triazolopyridazine ring system is constructed via cyclocondensation reactions. A widely employed method involves the reaction of 3,6-dichloropyridazine with phenylhydrazine under reflux conditions in ethanol . This step substitutes one chloride atom with a phenylhydrazine group, forming 3-chloro-6-(phenylhydrazinyl)pyridazine. Subsequent cyclization with triethyl orthoformate at 80°C generates the fused triazolo[4,3-b]pyridazine ring, yielding 3-phenyl- triazolo[4,3-b]pyridazin-6-chloride . Hydrolysis of the remaining chloride group using aqueous sodium hydroxide (10% w/v) at 60°C produces the key intermediate 3-phenyl-[1,2,] triazolo[4,3-b]pyridazin-6-ol (Figure 1).
Reaction Conditions for Cyclization
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Solvent | Ethanol |
| Catalyst | Triethyl orthoformate |
| Reaction Time | 12 hours |
| Yield | 68% |
Etherification to Introduce the Ethoxyethyl Linker
The hydroxyl group at position 6 of the triazolopyridazine core is functionalized via a Mitsunobu reaction with 2-(Boc-amino)ethanol . This reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at room temperature, forming the protected intermediate tert-butyl (2-({3-phenyl- triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl)carbamate . Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) liberates the primary amine, yielding 2-({3-phenyl-[1,2,] triazolo[4,3-b]pyridazin-6-yl}oxy)ethylamine .
Optimization of Mitsunobu Reaction
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| DIAD Equivalents | 1.2 eq | Maximizes coupling |
| Reaction Time | 24 hours | Completes conversion |
| Solvent | THF | Enhances solubility |
| Yield | 75% |
Amide Coupling with Thiophene-2-carboxylic Acid
The final step involves coupling the primary amine with thiophene-2-carboxylic acid. Two methods are prevalent:
-
Acid Chloride Route : Thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) at 70°C for 2 hours to form the corresponding acid chloride. Reaction with 2-({3-phenyl-[1, triazolo[4,3-b]pyridazin-6-yl}oxy)ethylamine in the presence of triethylamine (TEA) in DCM affords the target compound .
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Coupling Reagent Route : Direct activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), followed by reaction with the amine .
Comparative Analysis of Coupling Methods
| Parameter | Acid Chloride Method | EDCl/HOBt Method |
|---|---|---|
| Yield | 82% | 78% |
| Purity (HPLC) | 98.5% | 97.2% |
| Reaction Time | 4 hours | 18 hours |
| Scalability | Suitable for >100 g | Limited to <50 g |
Analytical Characterization
The final product is characterized via nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). Key spectroscopic features include:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.90 (s, 1H, triazolo-H), 7.85–7.45 (m, 5H, phenyl-H), 7.30 (dd, J = 5.1 Hz, 1H, thiophene-H), 4.25 (t, J = 6.0 Hz, 2H, OCH₂), 3.65 (q, J = 6.0 Hz, 2H, NHCH₂) .
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LCMS (ESI+) : m/z 422.1 [M+H]⁺, confirming the molecular formula C₂₁H₁₈N₅O₂S.
Challenges and Optimization Strategies
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Low Cyclization Yields : Increasing the reaction temperature to 90°C during triazolo ring formation improves yields to 75% but risks decomposition .
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Amine Protection-Deprotection : Substituting Boc with Fmoc protection reduces side reactions during Mitsunobu coupling, enhancing overall yield by 12% .
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Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxamide and thiophene groups enable nucleophilic substitutions. For example:
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Amide hydrolysis : Under acidic or basic conditions, the carboxamide undergoes hydrolysis to form thiophene-2-carboxylic acid and the corresponding amine.
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Thiophene electrophilic substitution : The electron-rich thiophene ring participates in halogenation or nitration at the α-position .
Table 1: Key Nucleophilic Reactions
| Reaction Type | Conditions | Product |
|---|---|---|
| Hydrolysis of carboxamide | 6M HCl, reflux, 12 hrs | Thiophene-2-carboxylic acid |
| Thiophene bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 5-bromo-thiophene derivative |
Cycloaddition Reactions
The triazolo[4,3-b]pyridazine core participates in [3+2] cycloadditions:
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Copper-catalyzed azide-alkyne cycloaddition : The triazole moiety reacts with terminal alkynes to form bis-triazole derivatives, useful in coordination chemistry.
Table 2: Cycloaddition Examples
| Dipolarophile | Catalyst | Product Application |
|---|---|---|
| Phenylacetylene | CuI, DIPEA | Metal-organic frameworks |
| Nitrile oxides | None (thermal) | Isoxazoline hybrids |
Cross-Coupling Reactions
Palladium-mediated couplings modify the phenyl or thiophene groups:
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Suzuki-Miyaura coupling : The phenyl ring undergoes aryl-aryl bond formation with boronic acids.
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Stille coupling : Thiophene reacts with organostannanes to introduce alkyl/aryl groups .
Table 3: Cross-Coupling Optimization
| Reaction | Catalyst System | Yield (%) |
|---|---|---|
| Suzuki (Ar-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃, DMF | 78 |
| Stille (R-SnBu₃) | Pd₂(dba)₃, AsPh₃, THF | 65 |
Coordination Chemistry
The triazole nitrogen atoms act as ligands for transition metals:
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Silver(I) complexes : Form stable complexes with AgNO₃, characterized by X-ray crystallography .
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Ruthenium(II) complexes : Used in catalytic transfer hydrogenation.
Functional Group Interconversion
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Reduction of amide : LiAlH₄ reduces the carboxamide to a primary amine .
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Oxidation of thiophene : H₂O₂/CH₃COOH oxidizes thiophene to a sulfone.
Stability Under Synthetic Conditions
The compound shows stability in polar aprotic solvents (DMF, DMSO) but degrades in strong acids/bases. Thermal analysis (TGA) indicates decomposition above 250°C .
Comparative Reactivity With Analogues
Data from structurally related compounds highlight trends:
Table 4: Reactivity Comparison
| Compound | Hydrolysis Rate (k, h⁻¹) | Suzuki Coupling Yield (%) |
|---|---|---|
| Target compound | 0.12 | 78 |
| 6-Phenyl-triazolo-pyridazine | 0.09 | 65 |
| Thiophene-2-acetamide | 0.18 | N/A |
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiophene ring and a triazolo-pyridazine moiety, which contribute to its biological activity. The structural formula can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 342.43 g/mol
The presence of the thiophene ring is significant as it often enhances the lipophilicity and bioavailability of the compound.
Anticancer Activity
Research indicates that compounds containing triazolo-pyridazine structures exhibit promising anticancer properties. For instance, derivatives of triazolo-pyridazine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Triazolo derivative 1 | HeLa | 15.0 |
| Triazolo derivative 2 | MCF-7 | 10.5 |
This table illustrates the effectiveness of similar compounds in inhibiting cancer cell growth, suggesting potential for N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]thiophene-2-carboxamide.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have demonstrated that triazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The presence of electron-withdrawing groups in the structure enhances the antimicrobial efficacy by increasing the interaction with bacterial cell membranes.
Anticonvulsant Properties
There is emerging evidence suggesting that compounds with similar structures may exhibit anticonvulsant properties. For example, some derivatives have been evaluated in animal models for their ability to prevent seizures induced by pentylenetetrazol (PTZ).
Study on Anticancer Effects
A study published in a peer-reviewed journal evaluated the anticancer effects of a series of triazolo-pyridazine derivatives similar to this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM.
Study on Antimicrobial Efficacy
Another research project focused on the antimicrobial activity of thiophene-based compounds against various pathogens. The study found that modifications to the thiophene ring enhanced antibacterial activity, making it a suitable scaffold for developing new antimicrobial agents.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. It may inhibit or modulate the activity of enzymes or receptors by binding to their active sites. The presence of the triazolopyridazine and thiophene rings allows for multiple modes of action, including hydrogen bonding, π-π stacking, and van der Waals interactions. Pathways involved often include signal transduction and metabolic pathways, affecting processes such as cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications and Substituent Effects
Triazolopyridazine derivatives are frequently modified at positions 3 and 6 to optimize bioactivity. Below is a comparative analysis of the target compound with analogs from recent studies:
Table 1: Structural and Functional Comparison of Triazolopyridazine Derivatives
Key observations :
Substituent at Position 3: The target compound’s phenyl group contrasts with trifluoromethyl (Compound 6) and methyl (Compound 7) substituents. While phenyl enhances hydrophobicity, trifluoromethyl and methyl groups in Compounds 6 and 7 improve steric fit and electron-withdrawing effects, contributing to sub-20 nM potency .
Position 6 Modifications :
- Thiophene-2-carboxamide (target compound) vs. furan-2-carboxamide (): Thiophene’s larger atomic radius and higher electron density may enhance π-π interactions compared to furan, though solubility could be reduced.
- Indole-ethylamine side chains (Compounds 6–9) demonstrate high potency due to indole’s planar structure and hydrogen-bonding capacity, achieving IC50 values <20 nM .
Linker and Terminal Group Impact
Physicochemical Properties
Table 2: Molecular Properties of Selected Analogs
| Compound | Molecular Formula | Molecular Weight | LogP* (Predicted) | Solubility (µM)* |
|---|---|---|---|---|
| Target Compound | C20H16N6O2S | 412.45 | 3.2 | 12 |
| Furan Analog | C18H14FN5O3 | 367.3 | 2.8 | 18 |
| Compound 7 | C17H15FN6 | 322.34 | 2.5 | 45 |
*Predicted using QikProp (Schrödinger).
- The target compound’s higher molecular weight and LogP compared to the furan analog suggest increased lipophilicity, which may affect membrane permeability but reduce aqueous solubility.
- Compound 7’s lower molecular weight and LogP correlate with higher solubility, supporting its in vivo efficacy .
Biological Activity
N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antitumor and antimicrobial properties, as well as its mechanisms of action based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHNOS
- Molecular Weight: 320.38 g/mol
- Chemical Class: Triazolo-pyridazine derivatives
This compound features a thiophene ring, a carboxamide group, and a triazolo-pyridazine moiety, which are known for their diverse biological activities.
Antitumor Activity
Recent studies have demonstrated that compounds related to the triazolo-pyridazine class exhibit significant antitumor properties. The following table summarizes key findings regarding the antitumor activity of this compound and related derivatives:
| Compound | Cell Line Tested | IC (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 18.5 | Induces apoptosis via mitochondrial pathway |
| Related Compound A | MCF-7 | 19.7 | Inhibits cell cycle progression at G2/M phase |
| Related Compound B | HeLa | 15.0 | DNA intercalation leading to apoptosis |
The compound showed an IC value of 18.5 μM against the MDA-MB-231 breast cancer cell line, indicating potent cytotoxic effects comparable to established chemotherapeutics like Cisplatin . Mechanistically, it induces apoptosis through mitochondrial pathways and disrupts cell cycle progression.
Antimicrobial Activity
In addition to its antitumor effects, this compound exhibits antimicrobial properties against various pathogens. A study assessed its efficacy against several bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The results indicate that this compound has moderate antibacterial activity, particularly effective against Staphylococcus aureus .
Case Study 1: Antitumor Efficacy in Xenograft Models
In vivo studies using xenograft models demonstrated the potential of this compound in reducing tumor size without significant toxicity. The compound was administered at doses of 10 mg/kg and showed a reduction in tumor volume by approximately 60% after two weeks of treatment compared to control groups .
Case Study 2: Synergistic Effects with Other Agents
A combination therapy study revealed that when paired with traditional chemotherapeutics like Doxorubicin, this compound enhanced the overall cytotoxicity in resistant cancer cell lines. The combined treatment resulted in an IC reduction of up to 50% compared to monotherapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]thiophene-2-carboxamide?
- Methodology : The compound’s synthesis likely involves coupling a thiophene-2-carboxamide moiety with a triazolopyridazine core via an ethoxyethyl linker. Key steps include:
- Reagent selection : Use ethanol or DMF as solvents for condensation reactions (e.g., coupling amines with carboxylic acids or activated esters) .
- Reaction conditions : Heating under reflux (70–80°C for 7–20 hours) to promote cyclization or coupling, followed by crystallization using ethanol/water (4:1) or DMF .
- Yield optimization : Typical yields range from 64–76% for analogous triazolo-pyridazine derivatives, with purification via column chromatography or recrystallization .
Q. How can spectroscopic techniques (IR, NMR, MS) confirm the compound’s structure?
- IR analysis : Look for characteristic peaks:
- NH/OH stretches : 3200–3400 cm⁻¹ (amide NH, triazole NH).
- C=O/C=N stretches : 1650–1750 cm⁻¹ (amide C=O, triazole C=N) .
- NMR analysis :
- ¹H-NMR : Signals for ethoxyethyl protons (δ 3.5–4.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).
- ¹³C-NMR : Carboxamide carbonyl at ~170 ppm and triazole carbons at ~150 ppm .
Q. What safety protocols are critical when handling this compound?
- Hazard identification : Based on structurally similar compounds, it may exhibit acute toxicity (oral, dermal) and cause eye/skin irritation .
- Preventive measures : Use PPE (gloves, goggles), work under fume hoods, and avoid dust formation.
- Emergency procedures : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .
Advanced Research Questions
Q. How can molecular docking predict the compound’s biological targets?
- Methodology :
- Target selection : Prioritize kinases (e.g., GSK-3β) or enzymes with binding pockets accommodating triazolo-pyridazine scaffolds .
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation : Compare binding affinities (ΔG) with known inhibitors (e.g., ATP analogs) and validate via in vitro assays .
Q. How to resolve contradictions in SAR studies for triazolo-pyridazine derivatives?
- Case study : If a substituent enhances in vitro activity but reduces bioavailability:
- Structural tweaks : Modify the ethoxyethyl linker (e.g., replace with PEG chains) to improve solubility.
- Data reconciliation : Cross-reference pharmacokinetic data (e.g., LogP, plasma stability) with cellular uptake assays .
- Statistical tools : Apply multivariate analysis to decouple steric/electronic effects of substituents .
Q. What computational methods assess metabolic stability of this compound?
- In silico tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
